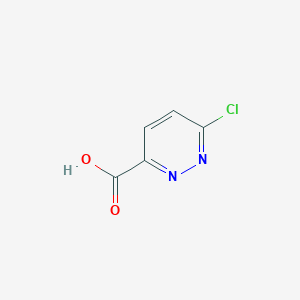










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8](O)=[O:9])=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[BH4-].[Na+].C(OCC)(=O)C>C1(C)C=CC=CC=1.O>[Cl:1][C:2]1[N:7]=[N:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
4.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(N=N1)C(=O)O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
37 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at this temperature for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 h
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to RT
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed on a rotary evaporator
|
|
Type
|
ADDITION
|
|
Details
|
20 ml of toluene are added
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture is again evaporated to dryness
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in 40 ml of methyl tert-butyl ether
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 5° C
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred at RT for 20 h
|
|
Duration
|
20 h
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted three times with in each case 10 ml of ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed in each case twice with in each case 10 ml of sat. sodium bicarbonate solution and water
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed on a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
the residue is purified chromatographically on silica gel 60 (mobile phase: gradient dichloromethane/ethanol 100:1→20:1)
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |